molecular formula C21H26N4O4S B2743658 N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 898414-98-7

N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide

Cat. No.: B2743658
CAS No.: 898414-98-7
M. Wt: 430.52
InChI Key: PRRRAJGSDNZYQI-UHFFFAOYSA-N
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Description

N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a piperidine ring, a phenylsulfonyl group, a pyridine moiety, and an oxalamide linkage, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via a sulfonylation reaction, where a phenylsulfonyl chloride reacts with the piperidine intermediate.

    Attachment of the Pyridine Moiety: The pyridine moiety is attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with the sulfonylated piperidine intermediate.

    Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide linkage through a condensation reaction between the pyridine-substituted intermediate and an oxalic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide: shares structural similarities with other sulfonyl piperidine derivatives and pyridine-containing compounds.

Uniqueness

  • The unique combination of a piperidine ring, phenylsulfonyl group, pyridine moiety, and oxalamide linkage distinguishes this compound from others, providing it with distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(pyridin-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4S/c26-20(21(27)24-16-17-8-4-6-13-22-17)23-14-12-18-9-5-7-15-25(18)30(28,29)19-10-2-1-3-11-19/h1-4,6,8,10-11,13,18H,5,7,9,12,14-16H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRRAJGSDNZYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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